molecular formula CaH4MgO4 B8693253 Calcium magnesium tetrahydroxide CAS No. 39445-23-3

Calcium magnesium tetrahydroxide

Cat. No. B8693253
M. Wt: 132.41 g/mol
InChI Key: LWNKHILEJJTLCI-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Patent
US08454980B2

Procedure details

In one aspect, a hydrogel composition for use as a support scaffold for developing mineralizing connective tissue is provided. The basic hydrogel solution consists of a 30% (w/v) solution of albumin in phosphate-buffered saline containing 40 mM N-acetylcysteine mixed in a 1:1 ratio with a suspension of mineral salt(s) in water. Either of two mineral salt suspensions stimulates hydrogel formation and alters the characteristics of the gel: (1) 0.5 g calcium hydroxide suspended in 10 mL water or (2) 0.5 g calcium hydroxide suspended in 10 mL water and 0.5 g magnesium hydroxide suspended in 10 mL water, then combined in ratios of 2.5:1 up to 6:1 calcium hydroxide to magnesium hydroxide. The albumin/N-acetylcysteine solution is mixed 1:1 with either of the mineral salt solutions, yielding a final volume ratio of (1) 1:1 for the albumin/N-acetylcysteine to calcium hydroxide mixture or (2) multiple volume ratios of albumin/N-acetylcysteine to the combined calcium hydroxide/magnesium hydroxide suspension. The addition of small amounts of other additives (e.g., fibrinogen, beta-glycerol phosphate, 2-phosphoascorbic acid) does not affect formation of the hydrogel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphate-buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
salt ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven
Quantity
0.5 g
Type
reactant
Reaction Step Eight
Quantity
0.5 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[OH-].[Mg+2:5].[OH-].[C:7]([NH:10][C@H:11]([C:14]([OH:16])=[O:15])[CH2:12][SH:13])(=[O:9])[CH3:8]>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].O>[OH-:9].[Ca+2:2].[OH-:1].[C:7]([NH:10][C@H:11]([C:14]([OH:16])=[O:15])[CH2:12][SH:13])(=[O:9])[CH3:8].[OH-:9].[Ca+2:2].[OH-:9].[OH-:9].[Mg+2:5].[OH-:9] |f:0.1.2,3.4.5,7.8.9.10.11.12.13.14.15,17.18.19,21.22.23.24.25.26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Two
Name
phosphate-buffered saline
Quantity
0 (± 1) mol
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
salt ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Eight
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Nine
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08454980B2

Procedure details

In one aspect, a hydrogel composition for use as a support scaffold for developing mineralizing connective tissue is provided. The basic hydrogel solution consists of a 30% (w/v) solution of albumin in phosphate-buffered saline containing 40 mM N-acetylcysteine mixed in a 1:1 ratio with a suspension of mineral salt(s) in water. Either of two mineral salt suspensions stimulates hydrogel formation and alters the characteristics of the gel: (1) 0.5 g calcium hydroxide suspended in 10 mL water or (2) 0.5 g calcium hydroxide suspended in 10 mL water and 0.5 g magnesium hydroxide suspended in 10 mL water, then combined in ratios of 2.5:1 up to 6:1 calcium hydroxide to magnesium hydroxide. The albumin/N-acetylcysteine solution is mixed 1:1 with either of the mineral salt solutions, yielding a final volume ratio of (1) 1:1 for the albumin/N-acetylcysteine to calcium hydroxide mixture or (2) multiple volume ratios of albumin/N-acetylcysteine to the combined calcium hydroxide/magnesium hydroxide suspension. The addition of small amounts of other additives (e.g., fibrinogen, beta-glycerol phosphate, 2-phosphoascorbic acid) does not affect formation of the hydrogel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phosphate-buffered saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
salt ( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven
Quantity
0.5 g
Type
reactant
Reaction Step Eight
Quantity
0.5 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[OH-].[Mg+2:5].[OH-].[C:7]([NH:10][C@H:11]([C:14]([OH:16])=[O:15])[CH2:12][SH:13])(=[O:9])[CH3:8]>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].O>[OH-:9].[Ca+2:2].[OH-:1].[C:7]([NH:10][C@H:11]([C:14]([OH:16])=[O:15])[CH2:12][SH:13])(=[O:9])[CH3:8].[OH-:9].[Ca+2:2].[OH-:9].[OH-:9].[Mg+2:5].[OH-:9] |f:0.1.2,3.4.5,7.8.9.10.11.12.13.14.15,17.18.19,21.22.23.24.25.26|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Step Two
Name
phosphate-buffered saline
Quantity
0 (± 1) mol
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
salt ( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Eight
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Nine
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-]
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O
Name
Type
product
Smiles
[OH-].[Ca+2].[OH-].[OH-].[Mg+2].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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